
(Z,Z)-Tetradeca-9,11-dienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-Tetradeca-9,11-dienyl acetate is a chemical compound with the molecular formula C16H28O2. It is an acetate ester derived from tetradeca-9,11-dien-1-ol. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it serves as a mating attractant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Tetradeca-9,11-dienyl acetate typically involves the use of a stereoselective Wittig reaction. The process begins with the preparation of the corresponding aldehyde, which is then reacted with an alkyl-phosphonium salt to form the desired diene. The final step involves acetylation to produce the acetate ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-Tetradeca-9,11-dienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene to the corresponding epoxide or diol.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated acetates.
Substitution: Various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z,Z)-Tetradeca-9,11-dienyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: Serves as a pheromone in behavioral studies of insects, particularly moths.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of pheromone-based pest management systems.
Comparación Con Compuestos Similares
Similar Compounds
- (Z,E)-3,5-Tetradecadienyl acetate
- (E,E)-3,5-Tetradecadienyl acetate
- (Z,E)-4,8-Tetradecadienyl acetate
- (Z,Z)-7,11-Tetradecadienyl acetate
- (Z,E)-9,11-Tetradecadienyl acetate
- (Z,Z)-9,12-Tetradecadienyl acetate
Uniqueness
(Z,Z)-Tetradeca-9,11-dienyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. This configuration makes it highly effective as a pheromone, distinguishing it from other tetradecadienyl acetates that may have different double bond positions or configurations .
Propiedades
| 54664-97-0 | |
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
[(9Z,11Z)-tetradeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4-,7-6- |
Clave InChI |
RFEQLTBBKNKGGJ-RZSVFLSASA-N |
SMILES isomérico |
CC/C=C\C=C/CCCCCCCCOC(=O)C |
SMILES canónico |
CCC=CC=CCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


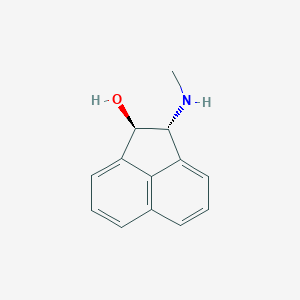
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
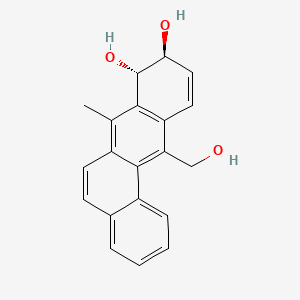
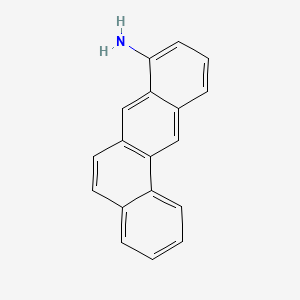
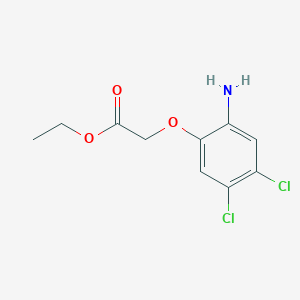
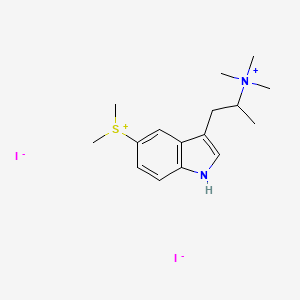
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
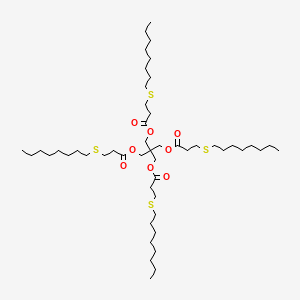
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
